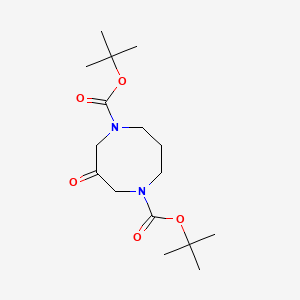

1,5-(Di-Boc)-3-oxo-1,5-diazocane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,5-(Di-Boc)-3-oxo-1,5-diazocane” is a chemical compound that is related to Di-tert-butyl dicarbonate . Di-tert-butyl dicarbonate, also known as Boc anhydride, is used in the laboratory for the introduction of the Boc protecting group .

Synthesis Analysis

The synthesis of “this compound” could involve the use of Di-tert-butyl dicarbonate . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which involves using oxalyl chloride in methanol .Molecular Structure Analysis

The molecular structure of “this compound” is related to Di-tert-butyl dicarbonate, which has the linear formula: [(CH3)3COCO]2O .Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group is stable towards most nucleophiles and bases .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely to be similar to those of Di-tert-butyl dicarbonate .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Biological Applications

BODIPY derivatives, closely related to 1,5-(Di-Boc)-3-oxo-1,5-diazocane, have been synthesized for use as fluorescent probes in biological systems. These compounds exhibit high fluorescence in aqueous environments and are functionalized for coupling to biomolecules, making them suitable for labeling and studying biological processes. For instance, BODIPY-based hydroxyaryl derivatives have been developed as fluorescent pH probes, excitable with visible light, for use in aqueous solutions, demonstrating their potential in monitoring pH changes within biological systems (Li et al., 2008) (Baruah et al., 2005).

Measurement of Intracellular Viscosity

The fluorescence lifetime imaging (FLIM) technique utilizing BODIPY derivatives has been proposed for measuring the local microviscosity in live cells. This approach demonstrates the high viscosity of intracellular compartments, which is crucial for understanding vital processes within cells (Kuimova et al., 2008).

Synthesis Methodologies and Chemical Reactivity

Synthesis of related compounds using microfluidic continuous flow synthesis has been explored, highlighting the efficiency and safety of producing intermediates for further chemical synthesis. This method offers several advantages, including shorter reaction times and higher yields, demonstrating the potential for large-scale industrial production (Zou et al., 2020).

Photophysical Properties and Applications

BODIPY-based molecules have been extensively studied for their photophysical properties, making them suitable for a range of applications from photonic devices to solar cells. The ease of structural modification allows for fine-tuning their properties for specific applications, showcasing the versatility and potential of these compounds in optoelectronic fields (Squeo et al., 2020).

Wirkmechanismus

Target of Action

It is known that the compound is a boc-protected amine . Boc-protected amines are commonly used in organic synthesis, particularly in peptide synthesis, due to their stability towards most nucleophiles and bases .

Mode of Action

The compound 1,5-(Di-Boc)-3-oxo-1,5-diazocane interacts with its targets through the Boc group. The Boc group is stable towards most nucleophiles and bases, making it an excellent protecting group for amines . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Biochemical Pathways

It is known that boc-protected amines, such as this compound, play a crucial role in the synthesis of complex organic molecules, including peptides .

Pharmacokinetics

The boc group is known to be stable and resistant to most nucleophiles and bases, suggesting that it may have good stability in biological systems .

Result of Action

The primary result of the action of this compound is the protection of amines during the synthesis of complex organic molecules. This protection allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of Boc-protected amines can be conducted under either aqueous or anhydrous conditions . Furthermore, the Boc group is stable towards most nucleophiles and bases, suggesting that it can maintain its protective function in a variety of chemical environments .

Safety and Hazards

Di-tert-butyl dicarbonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable solid and may form combustible dust concentrations in air. It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, is fatal if inhaled, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions in the research and application of “1,5-(Di-Boc)-3-oxo-1,5-diazocane” could involve the development of more efficient and sustainable methods for N-Boc deprotection . This could include the use of greener reagents and the minimization of the use of potentially dangerous substances .

Biochemische Analyse

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can be influenced by the specific conditions of the biochemical reaction .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

ditert-butyl 3-oxo-1,5-diazocane-1,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5/c1-15(2,3)22-13(20)17-8-7-9-18(11-12(19)10-17)14(21)23-16(4,5)6/h7-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXZBEVKVNMXDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC(=O)C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2693553.png)

![N-[(3,5-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2693554.png)

![ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2693555.png)

![N-cyclohexyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2693557.png)

![2-((3-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693563.png)

![(3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2693565.png)

![4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2693568.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2693572.png)